3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have significant applications in medicinal and pharmaceutical chemistry. The structure of this compound consists of a pyridine ring fused with a triazole ring, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach includes the use of N-chlorosuccinimide (NCS) for the oxidative cyclization of hydrazones under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often involve microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times . The process is eco-friendly and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like N-chlorosuccinimide (NCS).
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2), and N-chlorosuccinimide (NCS).
Reducing Agents: Common reducing agents like sodium borohydride (NaBH4) can be used.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization with NCS yields 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine .
Scientific Research Applications
3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in the signaling pathways of various cytokines and growth factors . By inhibiting these kinases, the compound can modulate immune responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: Shares a similar triazole-pyridine structure but lacks the pyridin-2-yl group.
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine with a different fusion pattern.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
3-Pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an inhibitor for multiple enzymes and its diverse applications in various fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
5006-54-2 |
---|---|
Molecular Formula |
C11H8N4 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-pyridin-2-yl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C11H8N4/c1-3-7-12-9(5-1)11-14-13-10-6-2-4-8-15(10)11/h1-8H |
InChI Key |
XDDFMBJBQGJWBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.